Methyl[2-(pyridin-2-yloxy)ethyl]amine
Description
Methyl[2-(pyridin-2-yloxy)ethyl]amine is a secondary amine featuring a pyridin-2-yloxy group linked to an ethylamine backbone. Its molecular formula is C₈H₁₁N₂O (molecular weight: 151.19 g/mol). This compound combines the electron-rich pyridine ring with a flexible ethylamine chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
29450-04-2 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-9-6-7-11-8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3 |
InChI Key |
SWMCABCRDRFOJP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(pyridin-2-yloxy)ethyl]amine typically involves the reaction of 2-pyridylmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product . Another method involves the nucleophilic substitution of 2-pyridylmethyl chloride with methylamine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale up the production process. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Methyl[2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins .
Comparison with Similar Compounds
Structural Analogues and Key Features
The pyridin-2-yloxy moiety is a common pharmacophore in bioactive compounds. Below is a comparative analysis of structurally related derivatives:
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
